molecular formula C17H22O4 B14493815 Acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol CAS No. 63432-49-5

Acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol

Cat. No.: B14493815
CAS No.: 63432-49-5
M. Wt: 290.4 g/mol
InChI Key: RBJJSJAKQKMKDZ-UHFFFAOYSA-N
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Description

Acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzofbenzofuran-9-ol is a complex organic compound that features a benzofuran ring system. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves the formation of the benzofuran ring through various cyclization reactions. One common method is the cyclization of ortho-hydroxyaryl ketones with aldehydes or carboxylic acids under acidic conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the benzofuran core .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs large-scale cyclization reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzofbenzofuran-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .

Scientific Research Applications

Acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzofbenzofuran-9-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzofbenzofuran-9-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzofbenzofuran-9-ol is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

63432-49-5

Molecular Formula

C17H22O4

Molecular Weight

290.4 g/mol

IUPAC Name

acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol

InChI

InChI=1S/C15H18O2.C2H4O2/c1-8-5-4-6-11-12(8)10(3)13-9(2)7-17-15(13)14(11)16;1-2(3)4/h7-8,16H,4-6H2,1-3H3;1H3,(H,3,4)

InChI Key

RBJJSJAKQKMKDZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C1C(=C3C(=COC3=C2O)C)C.CC(=O)O

Origin of Product

United States

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